4-Bromophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
4-Bromophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds, each with distinct chemical and biological properties.
Scientific Research Applications
4-Bromophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
4-Bromophenylsulfonyl derivatives: Studied for their antimicrobial and antioxidant activities.
Uniqueness
4-Bromophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate stands out due to its unique quinoline structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H15BrClNO2 |
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Molecular Weight |
452.7 g/mol |
IUPAC Name |
(4-bromophenyl) 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H15BrClNO2/c1-14-3-2-4-19-20(23(27)28-18-11-7-16(24)8-12-18)13-21(26-22(14)19)15-5-9-17(25)10-6-15/h2-13H,1H3 |
InChI Key |
XRKAWEOHNCWPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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